molecular formula C13H14N2O2 B11875891 7-(1,3-Dioxan-2-yl)quinolin-2-amine

7-(1,3-Dioxan-2-yl)quinolin-2-amine

Cat. No.: B11875891
M. Wt: 230.26 g/mol
InChI Key: CCNBGLJJVSZMHZ-UHFFFAOYSA-N
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Description

7-(1,3-Dioxan-2-yl)quinolin-2-amine is a heterocyclic compound that features a quinoline core structure substituted with a 1,3-dioxane ring at the 7-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .

For the specific synthesis of 7-(1,3-Dioxan-2-yl)quinolin-2-amine, a multi-step process may be employed:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be constructed using a Friedländer reaction with a suitable carbonyl compound.

    Introduction of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be introduced through a cyclization reaction involving a diol and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dioxan-2-yl)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

7-(1,3-Dioxan-2-yl)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-Dioxan-2-yl)quinolin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-Dioxan-2-yl)quinolin-2-amine is unique due to the combination of the quinoline core with the 1,3-dioxane ring and the amine group. This unique structure may confer specific properties, such as enhanced biological activity or stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

7-(1,3-dioxan-2-yl)quinolin-2-amine

InChI

InChI=1S/C13H14N2O2/c14-12-5-4-9-2-3-10(8-11(9)15-12)13-16-6-1-7-17-13/h2-5,8,13H,1,6-7H2,(H2,14,15)

InChI Key

CCNBGLJJVSZMHZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC3=C(C=C2)C=CC(=N3)N

Origin of Product

United States

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